molecular formula C20H22N2O2 B3052457 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- CAS No. 415973-36-3

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-

Cat. No.: B3052457
CAS No.: 415973-36-3
M. Wt: 322.4 g/mol
InChI Key: OQYJYAFYWVSRFV-UHFFFAOYSA-N
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Description

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- is a complex organic compound with a unique structure that includes an isoxazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyl-5-isoxazole with 4-bromophenol to form 4-(3-phenyl-5-isoxazolyl)phenol. This intermediate is then reacted with 1-bromo-3-dimethylaminopropane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-propylamine: A structurally related compound with similar amine functionality.

    N,N-Dimethyl-1,3-propanediamine: Another related compound with a similar amine group but different overall structure.

    Pheniramine: A compound with a similar amine group and phenyl ring but different substituents.

Uniqueness

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

N,N-dimethyl-3-[4-(3-phenyl-1,2-oxazol-5-yl)phenoxy]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-22(2)13-6-14-23-18-11-9-17(10-12-18)20-15-19(21-24-20)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYJYAFYWVSRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431535
Record name N,N-dimethyl-3-[4-(3-phenyl-1,2-oxazol-5-yl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415973-36-3
Record name N,N-dimethyl-3-[4-(3-phenyl-1,2-oxazol-5-yl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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